molecular formula C13H8O3S B184847 Phenoxathiine-2-carboxylic acid CAS No. 6694-79-7

Phenoxathiine-2-carboxylic acid

Cat. No. B184847
CAS RN: 6694-79-7
M. Wt: 244.27 g/mol
InChI Key: WFQWCLKNTPDVJP-UHFFFAOYSA-N
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Description

Phenoxathiine-2-carboxylic acid, also known as PTCA, is a heterocyclic compound that belongs to the phenothiazine family. It is a derivative of phenothiazine and is used in scientific research for various purposes. PTCA has gained attention due to its unique properties, including its ability to act as a redox mediator and its potential as a catalyst for various chemical reactions.

Mechanism Of Action

Phenoxathiine-2-carboxylic acid acts as a redox mediator by accepting or donating electrons during electrochemical reactions. It can also act as a catalyst by facilitating chemical reactions through its ability to form stable intermediates. Phenoxathiine-2-carboxylic acid's fluorescent properties allow it to act as a probe for the detection of metal ions.

Biochemical And Physiological Effects

Phenoxathiine-2-carboxylic acid has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

Phenoxathiine-2-carboxylic acid's unique properties make it a valuable tool in scientific research. Its ability to act as a redox mediator and catalyst make it useful in electrochemical and chemical reactions. However, Phenoxathiine-2-carboxylic acid's limitations include its potential toxicity and its sensitivity to light and air.

Future Directions

There are several future directions for Phenoxathiine-2-carboxylic acid research, including its potential use as a therapeutic agent for various diseases, its use in the development of new catalysts for chemical reactions, and its use in the synthesis of new compounds with potential biological activity. Phenoxathiine-2-carboxylic acid's unique properties make it a promising area for future research in various scientific fields.
Conclusion:
In conclusion, Phenoxathiine-2-carboxylic acid is a heterocyclic compound that has gained attention for its unique properties and potential applications in scientific research. Its ability to act as a redox mediator, catalyst, and fluorescent probe make it a valuable tool in various scientific fields. Phenoxathiine-2-carboxylic acid's potential therapeutic applications and its use in the development of new catalysts and compounds make it a promising area for future research.

Scientific Research Applications

Phenoxathiine-2-carboxylic acid has been used in various scientific research applications, including as a redox mediator in electrochemical reactions, a catalyst for chemical reactions, and a fluorescent probe for the detection of metal ions. Phenoxathiine-2-carboxylic acid has also been used in the synthesis of various compounds, including biologically active molecules.

properties

CAS RN

6694-79-7

Product Name

Phenoxathiine-2-carboxylic acid

Molecular Formula

C13H8O3S

Molecular Weight

244.27 g/mol

IUPAC Name

phenoxathiine-2-carboxylic acid

InChI

InChI=1S/C13H8O3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7H,(H,14,15)

InChI Key

WFQWCLKNTPDVJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-acetylphenoxathiin (4.80 g), sodium hypochlorite solution (95 ml.; 5.7% available chlorine), 4% w/v sodium hydroxide solution (100 ml) and dioxan (100 ml) was mechanically stirred on the steam bath for 5 hr. The solution was poured on to ice and excess hydrochloric acid with stirring. The white precipitate was filtered off and dissolved in hot 4% w/v sodium hydroxide solution (40 ml) and filtered. The sodium salt of the required acid crystallised from the filtrate on cooling and was filtered off, dissolved in boiling water, and the acid precipitated by addition of excess hydrochloric acid. It was filtered off and recrystallised from acetic acid, m.p. 253° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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